methyl 4-(2-bromo-5-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Overview
Description
Methyl 4-(2-bromo-5-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a useful research compound. Its molecular formula is C15H17BrN2O4 and its molecular weight is 369.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 368.03717 g/mol and the complexity rating of the compound is 480. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antiviral Activity
- Antiretroviral Properties: Compounds related to the specified chemical structure have been investigated for their potential in inhibiting retrovirus replication in cell culture. For instance, derivatives with modifications at position 5 on the pyrimidine ring exhibited significant inhibition against human immunodeficiency virus (HIV) and Moloney murine sarcoma virus-induced cytopathicity, highlighting their potential as antiretroviral agents (Hocková et al., 2003).
Antimicrobial Activity
- Antibacterial and Antifungal Effects: Synthesized derivatives, such as those with hydroxyimino modifications, showed promising antibacterial and antifungal activities. This suggests the utility of such compounds in developing new antimicrobial agents, demonstrating a broad spectrum of activity against various pathogens (Shastri & Post, 2019).
Material Science
- Liquid Crystal Properties: Research into aryl esters of laterally substituted 5-pyrimidinecarboxylic acids, which share structural similarities, has revealed their potential as nematic and smectic liquid crystals. This opens up applications in display technology and materials science, where controlled liquid crystal properties are crucial (Mikhaleva, 2003).
Synthetic Chemistry
- Novel Synthetic Routes: Studies have demonstrated innovative synthetic approaches to create complex molecules from pyrimidine derivatives, including transformations leading to fused heterocyclic systems. These methodologies are valuable for the synthesis of novel compounds with potential therapeutic applications (Bakhite et al., 2005).
Thermodynamic Studies
- Thermodynamic Properties: The combustion energies and enthalpies of formation for esters related to the given chemical structure have been determined, providing insights into their stability and reactivity. Such data are essential for the development of new materials and for understanding the energetic aspects of chemical reactions (Klachko et al., 2020).
Antioxidant and Radioprotective Activities
- Novel Antioxidants: A study on a novel pyrimidine derivative showcased its efficacy in vitro as an antioxidant and its radioprotective properties in vivo, suggesting its potential in mitigating oxidative stress and radiation-induced damage (Mohan et al., 2014).
Properties
IUPAC Name |
methyl 4-(2-bromo-5-ethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2O4/c1-4-22-9-5-6-11(16)10(7-9)13-12(14(19)21-3)8(2)17-15(20)18-13/h5-7,13H,4H2,1-3H3,(H2,17,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKCFKQMLUHLXPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)Br)C2C(=C(NC(=O)N2)C)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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